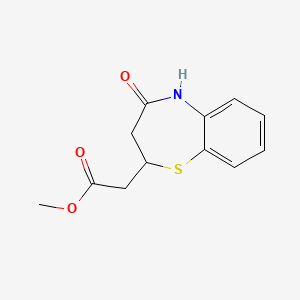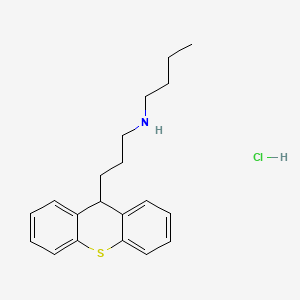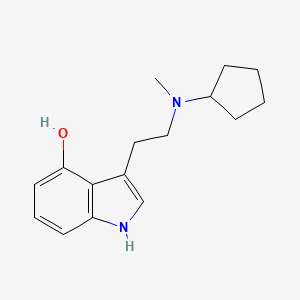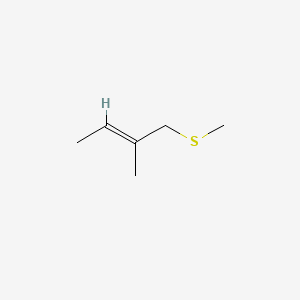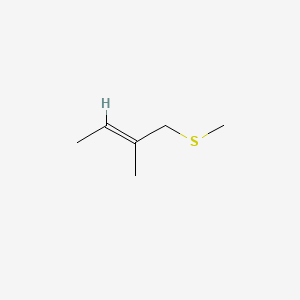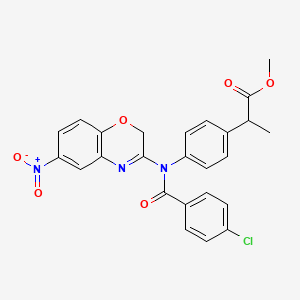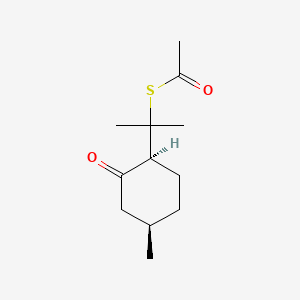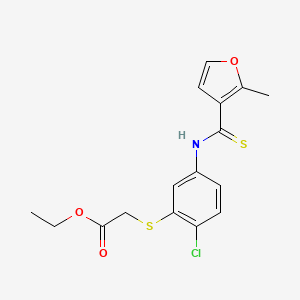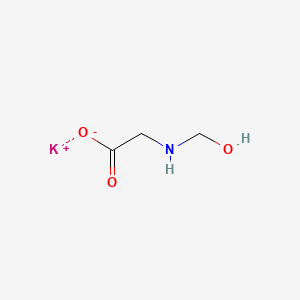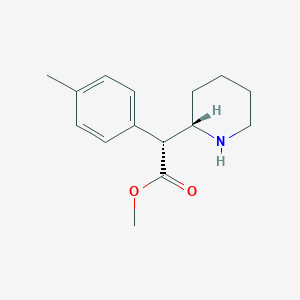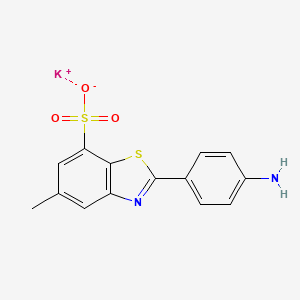
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is an organic compound with the molecular formula C14H11KN2O3S2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and an aminophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monopotassium salt. The general steps are as follows:
- Dissolve 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid in water.
- Add potassium hydroxide slowly while stirring the solution.
- Maintain the reaction mixture at a specific temperature to ensure complete reaction.
- Filter the solution to remove any impurities.
- Evaporate the solvent to obtain the monopotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The process includes:
- Using high-purity starting materials to ensure product quality.
- Employing continuous stirring and temperature control to maintain consistent reaction conditions.
- Utilizing filtration and purification systems to remove impurities and obtain a high-purity product.
- Implementing drying techniques to obtain the final monopotassium salt in solid form.
化学反应分析
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminophenyl group derivatives.
Substitution: Various substituted benzothiazole compounds.
科学研究应用
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The aminophenyl group can also participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, lithium salt
Uniqueness
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
71032-91-2 |
|---|---|
分子式 |
C14H11KN2O3S2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
potassium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.K/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
QEZVVYSZIUOFQB-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




